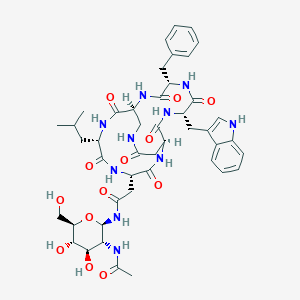
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane
Overview
Description
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane, also known as DATH, is a chiral diamine that has been used in various scientific research applications. It is a colorless, odorless, and hygroscopic compound that is soluble in water and other polar solvents. DATH has been found to exhibit unique properties that make it a valuable compound in various fields, including biochemistry, materials science, and organic chemistry.
Mechanism of Action
The mechanism of action of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is still being studied, but it is believed to act as a Lewis base due to the presence of the two amino groups. It has been found to form complexes with various metal ions, such as copper and palladium, which can then be used in various catalytic reactions.
Biochemical and Physiological Effects:
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been found to have low toxicity and has not been shown to have any significant biochemical or physiological effects. However, it has been found to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane in lab experiments is its chiral nature, which makes it a valuable compound in asymmetric synthesis and chiral chromatography. It is also relatively easy to synthesize and has high purity. However, one limitation is that it is hygroscopic and can absorb moisture from the air, which can affect its properties and reactivity.
Future Directions
There are several future directions for the use of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane in scientific research. One area of interest is the development of new chiral ligands and catalysts based on (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane. It has also been suggested that (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane could be used in the synthesis of chiral materials, such as chiral polymers and dendrimers. Additionally, (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane could be further studied for its antimicrobial properties and potential use as an antimicrobial agent. Overall, the unique properties of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane make it a promising compound for future research in various fields.
Scientific Research Applications
(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been used in various scientific research applications, including as a chiral ligand in asymmetric synthesis, as a building block in the synthesis of chiral polymers, and as a chiral selector in chromatography. It has also been used as a co-catalyst in the ring-opening polymerization of lactides and as a catalyst in the synthesis of cyclic carbonates.
properties
IUPAC Name |
(3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8H,11-12H2,1-6H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMFDZPVVQJRK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(C)(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(C)(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)





